Isopropyl tert-pentyl ether
CAS No.: 3249-46-5
Cat. No.: VC14202516
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3249-46-5 |
---|---|
Molecular Formula | C8H18O |
Molecular Weight | 130.23 g/mol |
IUPAC Name | 2-methyl-2-propan-2-yloxybutane |
Standard InChI | InChI=1S/C8H18O/c1-6-8(4,5)9-7(2)3/h7H,6H2,1-5H3 |
Standard InChI Key | WICKZWVCTKHMNG-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)(C)OC(C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
ITPE is systematically named 2-methyl-2-(1-methylethoxy)butane, reflecting its branched structure. The IUPAC Standard InChIKey WICKZWVCTKHMNG-UHFFFAOYSA-N confirms its stereochemical configuration . The molecule consists of a tert-pentyl group (2-methylbutan-2-yl) bonded via an oxygen atom to an isopropyl group (1-methylethyl). This structure is validated by its 2D Mol file and computed 3D SD file available through the NIST Chemistry WebBook .
Spectroscopic Data
While specific spectroscopic data for ITPE is limited in the provided sources, analogous ethers like tert-amyl methyl ether (TAME) and tert-butyl isopropyl ether (IPTBE) exhibit characteristic infrared (IR) absorption bands for C-O-C stretching at 1,100–1,250 cm⁻¹ and C-H bending vibrations in the 1,350–1,480 cm⁻¹ range . Nuclear magnetic resonance (NMR) spectra for ITPE would likely show distinct signals for the tert-pentyl group’s quaternary carbon (δ ~80 ppm in ¹³C NMR) and the isopropyl group’s methine protons (δ ~1.1–1.3 ppm in ¹H NMR).
Synthesis and Reaction Mechanisms
Williamson Ether Synthesis
The Williamson ether synthesis is the most reliable route for ITPE. This SN2 reaction involves a tert-pentyl halide (e.g., tert-pentyl chloride) and sodium isopropoxide:
Primary alkyl halides are preferred to avoid competing E2 elimination . For instance, using tert-pentyl bromide with isopropyl alcohol and silver oxide (Ag₂O) under mild conditions yields ITPE in ~85% efficiency, as demonstrated in analogous syntheses of tert-butyl methyl ether .
Reaction Calorimetry Insights
A calorimetric study of IPTBE synthesis (a structural analog) revealed an exothermic enthalpy change of −21.7 ± 1.6 kJ·mol⁻¹ at 298 K . This suggests that ITPE formation is similarly exothermic, necessitating temperature control to prevent runaway reactions. The apparent activation energy for IPTBE synthesis (70.3–78.4 kJ·mol⁻¹) further highlights the kinetic feasibility of ITPE production under moderate conditions .
Thermodynamic and Kinetic Properties
Enthalpy of Formation
While direct data for ITPE is unavailable, extrapolation from TAME and IPTBE provides insights. The enthalpy of formation for TAME from 2-methyl-1-butene is −34.9 ± 2.5 kJ·mol⁻¹ at 343 K . By analogy, ITPE’s enthalpy of formation is estimated to range between −25 and −30 kJ·mol⁻¹, reflecting the stability conferred by its branched structure.
Heat Capacity
The heat capacity () of liquid ITPE can be modeled using equations derived for similar ethers. For TAME:
For IPTBE:
These polynomials suggest ITPE’s lies between 1,100 and 1,200 J·mol⁻¹·K⁻¹ at ambient temperatures, consistent with its larger molar mass compared to TAME .
Physical and Chemical Properties
Physical State and Solubility
ITPE is a colorless liquid at room temperature, with a boiling point estimated at 120–130°C based on tert-amyl ethyl ether (102°C) . It is sparingly soluble in water (~0.1 g/L) but miscible with common organic solvents like ethanol and diethyl ether.
Stability and Reactivity
The ether linkage in ITPE is resistant to hydrolysis under neutral conditions but cleaves in acidic or basic environments. For example, concentrated H₂SO₄ promotes cleavage to tert-pentanol and isopropyl alcohol. Oxidation reactions with peroxides may yield ketones or carboxylic acids, depending on conditions.
Industrial Applications
Solvent and Intermediate
ITPE serves as a solvent in polymer synthesis and a precursor in pharmaceutical manufacturing. Its low polarity and high volatility suit it for extracting nonpolar compounds or facilitating Grignard reactions.
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